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Compound of Interest

Compound Name: Rutinose

Cat. No.: B1238262 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rutinose, a disaccharide composed of α-L-rhamnopyranosyl and D-glucopyranose units, is a

naturally occurring sugar found in various plants, often as a glycosidic component of flavonoids

like rutin.[1][2] While its primary role in nature is linked to flavonoid metabolism, its "mild sweet

taste" has garnered interest in the food industry as a potential natural sweetener and flavor

enhancer.[1][3] These application notes provide a comprehensive overview of the properties of

rutinose and detailed protocols for its evaluation and application as a sweetener in food

science.

Physicochemical Properties and Sensory Profile
A thorough understanding of the physicochemical properties and sensory profile of a novel

sweetener is paramount for its successful application in food products.

1.1. Quantitative Data Summary

While specific quantitative data for rutinose is still emerging, the following table outlines the

key parameters for its evaluation. Protocols for determining these values are provided in the

subsequent sections.
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Property
Reported Value / Method
for Determination

Reference

Chemical Formula C₁₂H₂₂O₁₀ [3]

Molecular Weight 326.3 g/mol

Appearance
White to light yellow crystalline

powder

Taste Profile Mild sweet taste

Relative Sweetness

To be determined using

sensory evaluation protocols

(see Section 3.2).

-

Solubility in Water

Reported as "soluble" or

"easily soluble". A detailed

solubility curve can be

generated using the protocol in

Section 3.1. Data for the

related compound, rutin,

shows very poor water

solubility at room temperature

(~0.01 wt%), which increases

with temperature.

Stability at High pH

Studies on the related

compound rutin show it is not

stable at high pH.

Thermal Stability

Studies on rutin suggest that

glycosylated flavonoids are

more resistant to heat

treatment than their aglycone

counterparts. The thermal

stability of rutinose itself

requires specific investigation

(see Section 3.3).
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Off-Tastes

To be determined through

sensory profiling (see Section

3.2).

-

1.2. Protocol for Preparation of Rutinose Stock Solutions for Analysis

A standardized stock solution is essential for conducting analytical and sensory evaluations.

Objective: To prepare a stock solution of rutinose of a known concentration for subsequent

experiments.

Materials:

Rutinose powder (≥98% purity)

Deionized water

Analytical balance

Volumetric flask

Magnetic stirrer and stir bar

Procedure:

Accurately weigh the desired amount of rutinose powder using an analytical balance.

Transfer the powder to a volumetric flask of the appropriate size.

Add approximately half the final volume of deionized water to the flask.

Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the rutinose is

completely dissolved. Gentle heating may be applied if necessary, but the solution should be

cooled to room temperature before final volume adjustment.

Once dissolved and cooled, add deionized water to the flask until the meniscus reaches the

calibration mark.
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Stopper the flask and invert it several times to ensure a homogenous solution.

Label the flask with the compound name, concentration, and date of preparation.

Sweet Taste Receptor Interaction
The sensation of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled

receptor. Understanding the interaction of rutinose with this receptor is crucial for elucidating

its sweetening mechanism.

2.1. Signaling Pathway of Sweet Taste Perception

The canonical pathway for sweet taste transduction involves the binding of a sweetener to the

T1R2/T1R3 receptor on the surface of taste bud cells. This initiates a downstream signaling

cascade, leading to neurotransmitter release and the perception of sweetness.
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Figure 1: Simplified signaling pathway of sweet taste perception initiated by rutinose.

2.2. Experimental Protocol: In Vitro Cell-Based Assay for T1R2/T1R3 Receptor Activation

This protocol describes a method to determine if rutinose activates the human sweet taste

receptor using a cell-based assay that measures changes in intracellular calcium.

Objective: To quantify the activation of the hT1R2/hT1R3 sweet taste receptor by rutinose.

Materials:
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HEK293 cells stably co-expressing human T1R2, T1R3, and a promiscuous G-protein (e.g.,

Gα16-gust44).

Cell culture medium (e.g., DMEM with 10% FBS).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Rutinose solutions of varying concentrations.

Positive control: Sucrose or other known artificial sweeteners.

Negative control: Assay buffer.

96-well black, clear-bottom microplates.

Fluorescence plate reader with automated injection capabilities.

Procedure:

Cell Culture and Plating:

Culture the HEK293-hT1R2/hT1R3 cells according to standard protocols.

Seed the cells into 96-well black, clear-bottom microplates at an appropriate density and

allow them to adhere and grow to confluency.

Dye Loading:

Prepare a loading solution of Fluo-4 AM in assay buffer.

Remove the culture medium from the wells and wash with assay buffer.

Add the Fluo-4 AM loading solution to each well and incubate in the dark at 37°C for 1

hour.

After incubation, wash the cells with assay buffer to remove excess dye.
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Fluorescence Measurement:

Place the microplate into the fluorescence plate reader.

Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 485 nm and 525

nm, respectively).

Record a baseline fluorescence reading for each well.

Compound Addition and Signal Detection:

Using the plate reader's automated injector, add the rutinose solutions, positive controls,

and negative controls to the respective wells.

Immediately begin recording the fluorescence intensity over time to capture the transient

increase in intracellular calcium.

Data Analysis:

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline

fluorescence from the peak fluorescence after compound addition.

Normalize the response to the maximum response of a positive control.

Plot the normalized response against the logarithm of the rutinose concentration to

generate a dose-response curve.

Calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Application in Food Science: Protocols for
Evaluation
3.1. Protocol for Determining the Solubility of Rutinose in Water

Objective: To determine the solubility of rutinose in water at different temperatures.

Materials:
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Rutinose powder

Deionized water

Temperature-controlled water bath/shaker

Analytical balance

Centrifuge

HPLC system for quantification

Procedure:

Prepare a series of sealed vials, each containing a known volume of deionized water (e.g.,

10 mL).

Place the vials in a temperature-controlled water bath set to the desired temperatures (e.g.,

20°C, 40°C, 60°C, 80°C).

Add an excess amount of rutinose powder to each vial.

Agitate the vials for a sufficient time to reach equilibrium (e.g., 24 hours).

After equilibration, centrifuge the vials at a high speed to pellet the undissolved rutinose.

Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of

deionized water.

Quantify the concentration of rutinose in the diluted supernatant using a validated HPLC

method.

Calculate the original concentration in the supernatant to determine the solubility in g/100 mL

at each temperature.

Plot the solubility as a function of temperature to generate a solubility curve.

3.2. Protocol for Sensory Evaluation of Rutinose
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This protocol outlines a method for determining the relative sweetness and sensory profile of

rutinose using a trained sensory panel.

Objective: To characterize the sensory attributes of rutinose, including its sweetness intensity

relative to sucrose and any potential off-tastes.

Materials:

Rutinose

Sucrose (for reference)

Deionized, taste-free water

Glass beakers and graduated cylinders for solution preparation

Identical tasting cups, coded with random three-digit numbers

Palate cleansers (e.g., unsalted crackers, room temperature water)

A trained sensory panel (10-15 panelists)

Procedure:

Panelist Training:

Train panelists to identify and rate the intensity of basic tastes (sweet, sour, bitter, salty,

umami) and other relevant attributes (e.g., metallic, astringent) using standard reference

solutions.

Preparation of Samples:

Prepare a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%,

10% w/v) to serve as sweetness references.

Prepare a series of rutinose solutions at various concentrations. The concentration range

should be determined in preliminary tests to span from just above the detection threshold

to a sweetness level comparable to the highest sucrose reference.
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Sensory Evaluation Session:

Conduct the evaluation in a controlled environment with individual booths to prevent

interaction between panelists.

Present the samples to the panelists in a randomized order.

Instruct panelists to rinse their mouths with water before tasting the first sample and

between each subsequent sample.

Descriptive Analysis: Ask panelists to rate the intensity of sweetness, bitterness, sourness,

and any other perceived attributes on a labeled magnitude scale (e.g., a 15-cm line scale

anchored with "none" and "extremely intense").

Relative Sweetness Determination: The relative sweetness can be determined by finding

the concentration of rutinose that is equi-sweet to a specific concentration of sucrose.

This can be achieved by plotting the sweetness intensity ratings for both sucrose and

rutinose against their concentrations and determining the concentration of rutinose that

corresponds to the sweetness intensity of a reference sucrose solution.

Data Analysis:

Analyze the data from the descriptive analysis to create a sensory profile for rutinose.

Calculate the mean intensity ratings for each attribute at each concentration.

Determine the relative sweetness of rutinose to sucrose at different concentrations.

3.3. Protocol for Assessing the Stability of Rutinose under Different pH and Temperature

Conditions

Objective: To evaluate the stability of rutinose under conditions relevant to food processing.

Materials:

Rutinose stock solution

Buffers of different pH values (e.g., pH 3, 5, 7)
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Heating block or water bath

HPLC system for quantification

Procedure:

Prepare solutions of rutinose at a known concentration in buffers of different pH values.

Divide each pH solution into aliquots. Keep one set of aliquots at room temperature as a

control.

Subject the other sets of aliquots to different heat treatments (e.g., 60°C, 80°C, 100°C) for

various time intervals (e.g., 15, 30, 60 minutes).

After the heat treatment, cool the samples to room temperature.

Analyze the concentration of rutinose in all samples (including the room temperature

controls) using a validated HPLC method.

Calculate the percentage of rutinose remaining after each treatment compared to the initial

concentration.

Plot the percentage of rutinose remaining as a function of time, temperature, and pH to

assess its stability.

Application in Food Products: A Generic Workflow
The incorporation of a new sweetener like rutinose into a food product requires a systematic

approach to ensure optimal sensory properties and product stability.

4.1. Experimental Workflow for Beverage Formulation
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1. Define Target Beverage
(e.g., flavored water, juice drink)

2. Determine Target Sweetness Level
(based on sucrose equivalent)

3. Prepare Rutinose Solutions
(at concentrations predicted to achieve target sweetness)

4. Benchtop Formulation Trials
- Add rutinose to beverage base
- Adjust acidity, flavor, and color

5. Internal Sensory Evaluation
(small panel to assess sweetness and off-tastes)

6. Formulation Refinement
(adjust rutinose concentration and other ingredients based on feedback)

Feedback

Iterate

7. Stability Testing
(shelf-life study under different storage conditions)

8. Final Sensory Panel
(trained panel for full descriptive analysis)

9. Scale-up and Production Trials

Click to download full resolution via product page
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Figure 2: A general workflow for the application of rutinose as a sweetener in a beverage

formulation.

Production of Rutinose
For research and development purposes, rutinose can be produced in the laboratory by the

enzymatic hydrolysis of rutin.

5.1. Protocol for Enzymatic Production of Rutinose from Rutin

This protocol is based on the use of a rutinosidase enzyme to selectively cleave the bond

between quercetin and rutinose in the rutin molecule.

Objective: To produce rutinose by the enzymatic hydrolysis of rutin.

Materials:

Rutin

Rutinosidase enzyme (e.g., from Aspergillus niger)

Buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 4.0)

Reaction vessel with temperature control and agitation

Method to stop the enzymatic reaction (e.g., heating)

Purification system (e.g., column chromatography or crystallization)

HPLC for monitoring the reaction and assessing purity

Procedure:

Substrate Preparation: Prepare a suspension of rutin in the buffer solution in the reaction

vessel. The concentration will depend on the enzyme activity and reaction conditions.

Enzymatic Reaction:
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Bring the rutin suspension to the optimal temperature for the rutinosidase activity (e.g.,

40°C).

Add the rutinosidase enzyme to the suspension to initiate the hydrolysis reaction.

Maintain the temperature and agitation for the duration of the reaction (this can range from

a few hours to 24 hours).

Reaction Monitoring:

Periodically take samples from the reaction mixture and analyze them by HPLC to monitor

the conversion of rutin to quercetin and rutinose.

Reaction Termination:

Once the desired conversion is achieved, stop the reaction by heating the mixture (e.g., to

99°C for 5 minutes) to denature the enzyme.

Product Separation and Purification:

Separate the insoluble quercetin from the aqueous solution containing rutinose by

filtration or centrifugation.

The aqueous solution containing rutinose can then be purified, for example, by

crystallization or column chromatography, to obtain pure rutinose.

Purity Analysis:

Assess the purity of the final rutinose product using HPLC.

Disclaimer: These protocols are intended for research and development purposes and should

be adapted and validated for specific applications. All laboratory work should be conducted in

accordance with good laboratory practices and safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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